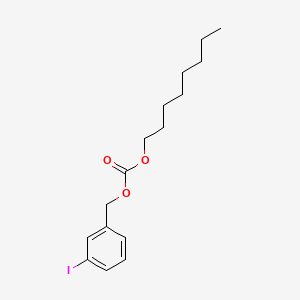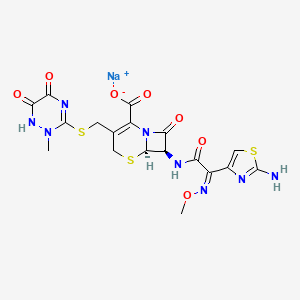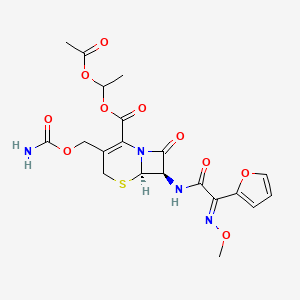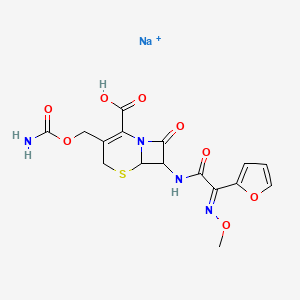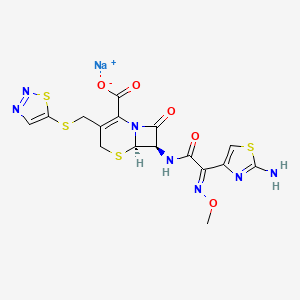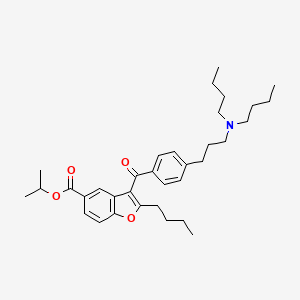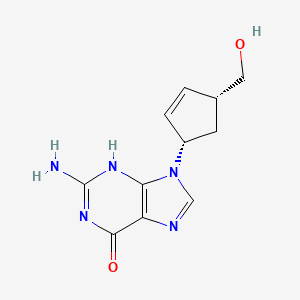
(+)-Carbovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbovir is a nucleoside reverse transcriptase inhibitor analog of guanosine. Carbovir decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS.
Wissenschaftliche Forschungsanwendungen
1. Enhancement of Antiviral Potency
McGuigan et al. (2005) explored the application of pronucleotide (ProTide) technology to abacavir, a treatment for HIV, and its relation to carbovir. They found that the ProTide of abacavir significantly increased anti-HIV potency, while the ProTide of carbovir did not show similar enhancement. Interestingly, both abacavir and carbovir's anti-HBV potency improved with ProTide formation. This highlights the potential for targeted chemical modification to enhance the efficacy of antiviral treatments (McGuigan et al., 2005).
2. Electrochemical Study for Detection
Lemoult et al. (2000) conducted a study using square wave voltammetry to understand the electrochemical behavior of anti-HIV drugs, including Carbovir. Their research proposed an electroanalytical technique for determining trace concentrations of Carbovir, contributing to the potential development of sensitive detection methods for this compound (Lemoult et al., 2000).
3. Synthesis of Novel Analogues
Hong (2007) synthesized 2’-methyl carbovir analogues as potential antiviral agents. This study reflects the ongoing efforts to modify carbovir's structure to enhance its antiviral properties, particularly against HIV-1, HSV-1, HSV-2, and HCMV (Hong, 2007).
4. Understanding Drug Resistance Mechanisms
Ray et al. (2002) investigated the molecular mechanism of HIV-1 reverse transcriptase inhibition and drug resistance by carbovir triphosphate. This research is crucial in understanding the efficacy and limitations of carbovir, especially in the context of evolving drug resistance in HIV treatment (Ray et al., 2002).
Eigenschaften
CAS-Nummer |
124915-24-8 |
|---|---|
Molekularformel |
C11H13N5O2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1 |
InChI-Schlüssel |
XSSYCIGJYCVRRK-NKWVEPMBSA-N |
Isomerische SMILES |
C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO |
SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
Kanonische SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(+)-Carbovir; L-Carbovir; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


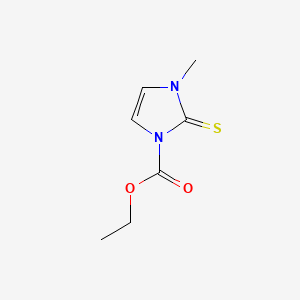
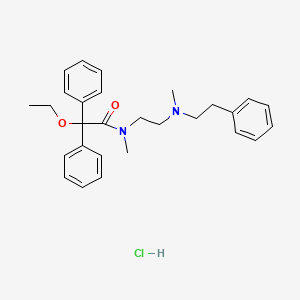
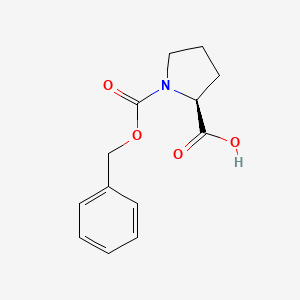
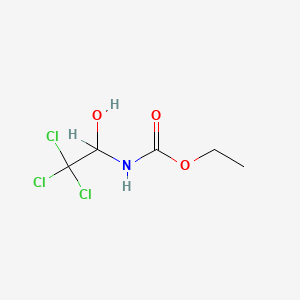
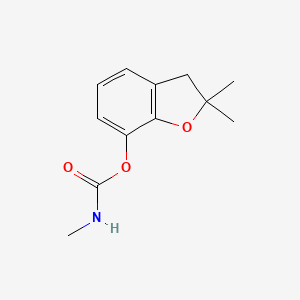
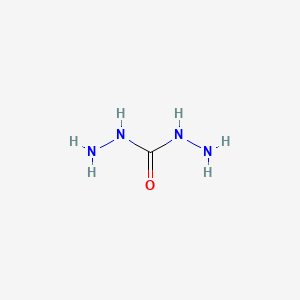
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1668360.png)
![7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1668361.png)
